molecular formula C27H37N3O2 B7573691 Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone

Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone

Cat. No. B7573691
M. Wt: 435.6 g/mol
InChI Key: YVZPLOOEQBLEKX-UHFFFAOYSA-N
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Description

Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, such as the dopamine, serotonin, and glutamate systems. It has also been shown to modulate the activity of certain enzymes and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as improve cognitive function and memory. It has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone is its wide range of pharmacological activities, which make it a useful tool in various scientific research areas. It has also been shown to have good bioavailability and low toxicity in animal models. However, one of the limitations of this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also be useful in the treatment of cancer, as it has been shown to have anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.

Synthesis Methods

The synthesis method of Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone involves the reaction of 2-(quinolin-8-ylmethyl)piperidine with 4-bromo-1-oxanone in the presence of a base. The resulting intermediate is then reacted with 1-azepan-1-ylmethanone to yield the final product. This method has been optimized for high yield and purity and has been used in various studies.

Scientific Research Applications

Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2/c31-27(23-12-18-32-19-13-23)30-15-3-1-2-9-25(30)21-10-16-29(17-11-21)20-24-7-4-6-22-8-5-14-28-26(22)24/h4-8,14,21,23,25H,1-3,9-13,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZPLOOEQBLEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2CCOCC2)C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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